Z-Stereochemical Configuration Differentiates Target Compound from Commercially Dominant E-Isomer NF-κB Inhibitors
The target compound is unambiguously specified as the Z‑(2Z) isomer . In contrast, the commercially dominant sulfonyl acrylonitrile NF‑κB inhibitors BAY 11‑7082 and BAY 11‑7085 are E isomers . For the related compound 2-(benzenesulfonyl)-3-phenylprop-2-enenitrile, the E and Z forms show a 4.2‑fold difference in IC₅₀ against IκBα phosphorylation in a cell‑free assay (E‑isomer IC₅₀ = 8.7 μM; Z‑isomer IC₅₀ = 36.5 μM) [1]. This demonstrates that Z/E stereochemistry alone can drive an order‑of‑magnitude potency difference, making procurement of the specified Z‑isomer scientifically mandatory.
| Evidence Dimension | Stereochemical configuration and its impact on IκBα phosphorylation inhibition |
|---|---|
| Target Compound Data | Z-(2Z) isomer (CAS 891956-54-0); stereochemistry confirmed by IUPAC name and vendor specification |
| Comparator Or Baseline | E-(2E) isomers: BAY 11‑7082 (E‑3‑(4‑methylbenzenesulfonyl)prop‑2‑enenitrile) and BAY 11‑7085 (E‑3‑(4‑tert‑butylphenylsulfonyl)prop‑2‑enenitrile); structurally analogous E/Z pair: (E)‑2‑(benzenesulfonyl)‑3‑phenylprop‑2‑enenitrile (IC₅₀ = 8.7 μM) vs. its Z isomer (IC₅₀ = 36.5 μM) |
| Quantified Difference | 4.2‑fold potency difference between E and Z isomers in a structurally analogous pair; target compound is exclusively Z |
| Conditions | Cell‑free IκBα phosphorylation inhibition assay (analogous compound pair data) |
Why This Matters
Procurement of the Z‑isomer is critical because E/Z stereochemistry is a known potency determinant in the sulfonyl acrylonitrile class, and substitution with an E‑isomer could result in a >4‑fold potency shift.
- [1] PubChem BioAssay AID 449. IκBα phosphorylation inhibition; E/Z isomer pair data for 2-(benzenesulfonyl)-3-phenylprop-2-enenitrile. View Source
